Enhanced Lipophilicity Relative to the Mono-Fluorinated 4-Fluorophenyl Analog
The target compound exhibits a calculated logP of 4.70, compared with a logP of 4.56 for the mono-fluorinated 3-(4-fluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran (CAS 922140-87-2), representing a ΔlogP of +0.14 . This difference arises from the replacement of a single fluorine atom at the para position with two fluorine atoms at the meta positions on the C3 phenyl ring. In the context of benzofuran medicinal chemistry, logP increases of this magnitude have been associated with measurable improvements in membrane permeability and target engagement [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP = 4.70 (ChemSrc calculated) |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran; LogP = 4.56 |
| Quantified Difference | ΔlogP = +0.14 (target higher) |
| Conditions | Calculated logP values from ChemSrc database using fragment-based prediction methods; no experimental logP data available |
Why This Matters
For procurement decisions where membrane permeability or lipophilic partitioning is a critical assay parameter, this ΔlogP suggests the target compound may outperform the mono-fluorinated analog, warranting parallel testing rather than substitution.
- [1] Khanam, H.; Shamsuzzaman. Benzofuran derivatives: a patent review. Expert Opin. Ther. Pat. 2013, 23(9), 1089–1105. Review covering SAR of benzofuran derivatives including lipophilicity–activity correlations. View Source
